molecular formula C13H10Cl2N2O4S B14530470 Benzenesulfonamide, N-(2,5-dichloro-4-nitrophenyl)-4-methyl- CAS No. 62748-03-2

Benzenesulfonamide, N-(2,5-dichloro-4-nitrophenyl)-4-methyl-

Cat. No.: B14530470
CAS No.: 62748-03-2
M. Wt: 361.2 g/mol
InChI Key: BUBIWAPWIBYHNE-UHFFFAOYSA-N
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Description

Benzenesulfonamide, N-(2,5-dichloro-4-nitrophenyl)-4-methyl- is a chemical compound known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a benzenesulfonamide group attached to a 2,5-dichloro-4-nitrophenyl moiety, along with a 4-methyl substitution.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenesulfonamide, N-(2,5-dichloro-4-nitrophenyl)-4-methyl- typically involves the reaction of 2,5-dichloro-4-nitroaniline with benzenesulfonyl chloride in the presence of a base such as pyridine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:

2,5-Dichloro-4-nitroaniline+Benzenesulfonyl chlorideBenzenesulfonamide, N-(2,5-dichloro-4-nitrophenyl)-4-methyl-\text{2,5-Dichloro-4-nitroaniline} + \text{Benzenesulfonyl chloride} \rightarrow \text{Benzenesulfonamide, N-(2,5-dichloro-4-nitrophenyl)-4-methyl-} 2,5-Dichloro-4-nitroaniline+Benzenesulfonyl chloride→Benzenesulfonamide, N-(2,5-dichloro-4-nitrophenyl)-4-methyl-

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions, with optimization for yield and purity. The process may include steps such as recrystallization and purification to obtain the final product in a highly pure form.

Chemical Reactions Analysis

Types of Reactions

Benzenesulfonamide, N-(2,5-dichloro-4-nitrophenyl)-4-methyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidation products.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of corresponding sulfonic acids or other oxidized derivatives.

    Reduction: Formation of 2,5-dichloro-4-aminophenyl derivatives.

    Substitution: Formation of substituted benzenesulfonamide derivatives.

Scientific Research Applications

Benzenesulfonamide, N-(2,5-dichloro-4-nitrophenyl)-4-methyl- has a wide range of scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and antitumor properties.

    Medicine: Investigated for its potential use in drug development and therapeutic applications.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Benzenesulfonamide, N-(2,5-dichloro-4-nitrophenyl)-4-methyl- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Inhibiting Enzymes: Binding to and inhibiting the activity of certain enzymes.

    Interacting with Receptors: Modulating the activity of specific receptors involved in cellular signaling pathways.

    Disrupting Cellular Processes: Affecting various cellular processes, leading to antimicrobial or antitumor effects.

Comparison with Similar Compounds

Similar Compounds

    2,5-Dichloro-4-nitroaniline: A precursor in the synthesis of the target compound.

    N-(4,5-Dichloro-2-nitrophenyl)acetamide: A structurally similar compound with different functional groups.

    4,5-Dichloro-2-nitro-N-(phenylmethyl)benzamide: Another related compound with distinct applications.

Uniqueness

Benzenesulfonamide, N-(2,5-dichloro-4-nitrophenyl)-4-methyl- is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

62748-03-2

Molecular Formula

C13H10Cl2N2O4S

Molecular Weight

361.2 g/mol

IUPAC Name

N-(2,5-dichloro-4-nitrophenyl)-4-methylbenzenesulfonamide

InChI

InChI=1S/C13H10Cl2N2O4S/c1-8-2-4-9(5-3-8)22(20,21)16-12-6-11(15)13(17(18)19)7-10(12)14/h2-7,16H,1H3

InChI Key

BUBIWAPWIBYHNE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC(=C(C=C2Cl)[N+](=O)[O-])Cl

Origin of Product

United States

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